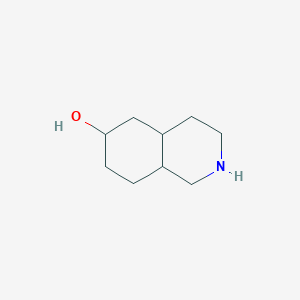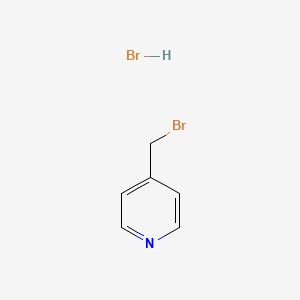
Benzenemethanamine, N-(2-bromoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-(2-bromoethyl)- is an organic compound belonging to the class of aromatic amines It is characterized by the presence of a benzyl group attached to a 2-bromoethan-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzenemethanamine, N-(2-bromoethyl)- can be synthesized through several methods. One common approach involves the bromination of N-benzylethan-1-amine. The reaction typically employs hydrobromic acid and bromine as reagents. The process involves the addition of bromine to the ethylamine group, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of Benzenemethanamine, N-(2-bromoethyl)- often involves large-scale bromination reactions under controlled conditions. The use of hydrobromic acid and bromine in a suitable solvent, such as acetic acid, ensures high yield and purity of the product. The reaction is typically carried out at elevated temperatures to facilitate the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenemethanamine, N-(2-bromoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to N-benzylethan-1-amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of Benzenemethanamine, N-(2-bromoethyl)- can yield corresponding aldehydes or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions yield various substituted amines or thiols.
- Reduction reactions produce N-benzylethan-1-amine.
- Oxidation reactions result in aldehydes or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-(2-bromoethyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-(2-bromoethyl)- involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
2-Bromoethylamine: Similar in structure but lacks the benzyl group, making it less lipophilic.
N-Benzyl-2-bromo-N-(2-bromoethyl)ethan-1-amine: Contains an additional bromine atom, leading to different reactivity and applications.
Uniqueness: Benzenemethanamine, N-(2-bromoethyl)- is unique due to its combination of a benzyl group and a bromine-substituted ethylamine moiety. This structure imparts distinct reactivity and potential for diverse applications in synthesis and research .
Eigenschaften
IUPAC Name |
N-benzyl-2-bromoethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCIWDPPLPGGMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495084 |
Source


|
| Record name | N-Benzyl-2-bromoethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65894-26-0 |
Source


|
| Record name | N-Benzyl-2-bromoethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)


![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)








